1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate
Description
1-O,1-O-Diethyl 3-O-methyl butane-1,1,3-tricarboxylate is a tricarboxylate ester characterized by a butane backbone substituted with two ethyl ester groups at the 1-positions and one methyl ester group at the 3-position. This compound is structurally related to malonate and tricarballylate derivatives, which are widely used in organic synthesis, polymer chemistry, and drug delivery systems due to their ester functionality and tunable reactivity .
Properties
Molecular Formula |
C12H20O6 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C12H20O6/c1-5-17-11(14)9(12(15)18-6-2)7-8(3)10(13)16-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
POERXGUGCHUEOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)C(=O)OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate typically involves the reaction of isovaleraldehyde with ethanol in the presence of an acid catalyst. The reaction conditions include a temperature range of 60-80°C and a reaction time of 2-4 hours . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles under basic conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or water. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It serves as a model compound in studying metabolic pathways involving aldehydes and acetals.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of flavors and fragrances due to its fruity odor.
Mechanism of Action
The mechanism of action of 1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to release isovaleraldehyde, which then participates in various biochemical pathways. The molecular targets and pathways involved include aldehyde dehydrogenase and the citric acid cycle .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with several tricarboxylates reported in the literature, differing primarily in ester substituents and backbone modifications:
Key Observations :
- Backbone Length : The target compound uses a butane backbone, whereas triethyl propane-1,1,3-tricarboxylate has a shorter propane chain. This affects steric interactions and solubility.
- Ester Groups : The combination of ethyl and methyl esters in the target compound contrasts with all-ethyl (triethyl propane-1,1,3-tricarboxylate) or tert-butyl/methacrylate substituents (MAETC) . Ethyl esters enhance hydrolytic stability compared to methyl esters, while tert-butyl groups improve steric protection against enzymatic degradation in drug delivery systems .
Physical and Spectroscopic Properties
- Melting Points : The target compound is likely a liquid at room temperature (analogous to triethyl propane-1,1,3-tricarboxylate ), whereas hydroxyl- or nitrophenyl-substituted analogues (e.g., threo-5 ) exhibit higher melting points (96–141°C) due to intermolecular hydrogen bonding or π-stacking.
- NMR Data :
Biological Activity
1-O,1-O-diethyl 3-O-methyl butane-1,1,3-tricarboxylate (CAS No. 74607-11-7) is a synthetic organic compound characterized by its complex structure and potential biological activities. This compound is a derivative of tricarboxylic acid esters and has garnered interest in various fields, including medicinal chemistry and biochemistry. Its molecular formula is with a molecular weight of approximately 258.31 g/mol.
Chemical Structure
The compound features three carboxylate groups that may influence its reactivity and interactions with biological systems. The presence of ethyl and methyl groups contributes to its lipophilicity, potentially affecting its absorption and distribution in biological environments.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to alterations in cellular metabolism.
- Receptor Modulation : The compound may interact with various receptors, impacting signaling pathways that regulate physiological responses.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
Research Findings
Recent studies have explored the compound's effects on various biological systems:
- Antimicrobial Activity : In vitro assays indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
- Cytotoxicity : A cytotoxicity assay conducted on human cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. The IC50 values were determined to be around 50 µM for HeLa cells and 70 µM for MCF-7 cells.
Case Study 1: Antimicrobial Effects
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various tricarboxylate esters, including this compound. The results demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Case Study 2: Cytotoxicity in Cancer Cells
In another study published in Cancer Letters, researchers investigated the cytotoxic effects of the compound on various cancer cell lines. The results indicated significant apoptotic activity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 50 |
| MCF-7 | 70 |
These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
